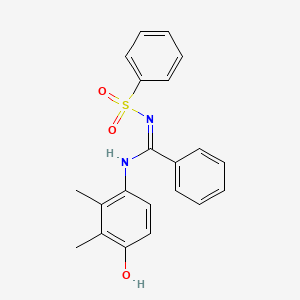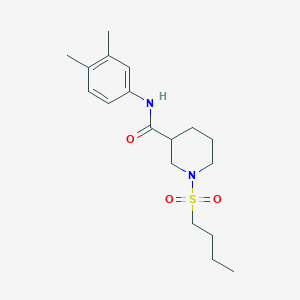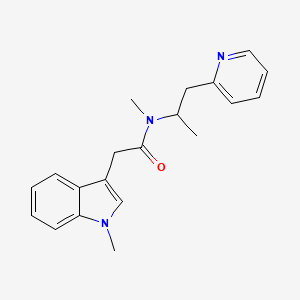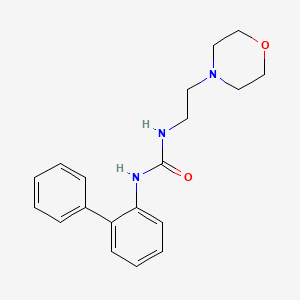
N'-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide is a complex organic compound that features both sulfonyl and carboximidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide typically involves multi-step organic reactions. One possible route could involve the sulfonylation of aniline derivatives followed by amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring could be employed.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to thiols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both sulfonyl and hydroxyl groups could enhance binding affinity and specificity.
Medicine
In medicinal chemistry, N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide might be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonyl and carboximidamide derivatives, such as:
- N’-(benzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide
- N’-(benzenesulfonyl)-N-(2,3-dimethylphenyl)benzenecarboximidamide
Uniqueness
The uniqueness of N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide lies in its specific combination of functional groups and substitution pattern on the benzene rings. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-16(2)20(24)14-13-19(15)22-21(17-9-5-3-6-10-17)23-27(25,26)18-11-7-4-8-12-18/h3-14,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLULYLMSLTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)O)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-thiophenecarboxylate](/img/structure/B5278713.png)


![6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5278738.png)




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5278775.png)
![(2R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydrofuran-2-carboxamide](/img/structure/B5278781.png)
![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5278788.png)
![1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-methylpropan-1-one](/img/structure/B5278800.png)
![N-(2-sec-butoxybenzyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5278807.png)

